2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester
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Overview
Description
Methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic compound with a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester typically involves multi-step organic reactions. One common method includes the reaction of methyl (E)-3-(4-hydroxyphenyl)acrylate with ethyl 2-bromoacetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at 80°C for 2 hours . The reaction mixture is then poured into ice water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-[[2'-[(hydroxyamino)iminomethyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole core can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl)acrylate: Similar in structure but lacks the benzimidazole core.
Ethyl 2-ethoxy-3-((2’-(N’-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-3H-benzimidazole-4-carboxylate: Another benzimidazole derivative with similar functional groups.
Uniqueness
Methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to interact with DNA and enzymes sets it apart from other similar compounds.
Properties
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYVDYYCTQZFDE-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C=N/NO)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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